8-(3-(dimethylamino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Beschreibung
BenchChem offers high-quality 8-(3-(dimethylamino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-(dimethylamino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6-[3-(dimethylamino)propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-10-9-21-11-12(18(4)15(23)19(5)13(11)22)16-14(21)20(10)8-6-7-17(2)3/h9H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJMMKFZTPTBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN(C)C)N(C(=O)N(C3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
8-(3-(dimethylamino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, often referred to as DMAPAA, is a purine derivative with significant biological activity. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H22N6O2
- Molecular Weight : 318.381 g/mol
- IUPAC Name : 6-[3-(dimethylamino)propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
The compound features a unique imidazopurine structure that contributes to its biological activity. The presence of the dimethylamino group enhances its nucleophilicity and interaction with biological targets.
The biological activity of DMAPAA is largely attributed to its ability to interact with various molecular targets within cells. It is known to modulate enzyme activities and receptor signaling pathways. Specifically, it has been studied for its potential as:
- Antitumor Agent : DMAPAA has shown promising results in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Tyrosine Kinase Inhibitor : The compound exhibits inhibitory effects on tyrosine kinases, which are crucial in regulating cell division and survival.
Antitumor Activity
Several studies have reported on the antitumor properties of DMAPAA. For instance:
- Study 1 : In vitro assays demonstrated that DMAPAA significantly reduced the viability of human cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptosis. The IC50 values indicated a potent effect compared to standard chemotherapeutics .
- Study 2 : A recent investigation highlighted the compound's ability to inhibit tumor growth in xenograft models. The treatment led to a marked decrease in tumor size and weight compared to control groups .
Enzyme Inhibition
DMAPAA has also been evaluated for its enzyme inhibitory properties:
- Phospholipase A2 Inhibition : Research indicates that DMAPAA inhibits lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis. This inhibition suggests potential applications in mitigating drug toxicity .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects stereochemical integrity. Key signals include imidazo-purine protons (δ 7.5–8.5 ppm) and dimethylamino groups (δ 2.2–3.0 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects impurities .
- HPLC-PDA : Quantifies purity (>95% required for pharmacological studies) . Best practice : Combine orthogonal methods (e.g., NMR + HRMS) to resolve overlapping peaks or isobaric interferences.
Advanced Research Questions
Q. How does the compound’s 3D conformation influence its binding affinity to serotonin receptors (e.g., 5-HT₁A)?
Structural analogs (e.g., AZ-853 and AZ-861) show that the dimethylaminopropyl chain and imidazo-purine core mediate receptor interactions. Computational modeling (docking studies) reveals:
- The dimethylamino group forms salt bridges with Asp116 in the 5-HT₁A receptor .
- Methyl groups at N-1/N-3 enhance lipophilicity, improving blood-brain barrier penetration . Experimental validation : Perform site-directed mutagenesis on 5-HT₁A receptors to identify critical binding residues. Use radioligand displacement assays (e.g., [³H]-8-OH-DPAT) to quantify affinity (Ki values) .
Q. How can contradictory results in biological assays (e.g., antidepressant vs. sedative effects) be resolved?
Discrepancies may arise from off-target interactions (e.g., α₁-adrenergic or histamine receptors) or dose-dependent effects. For example:
- AZ-853 exhibits antidepressant activity at 2.5 mg/kg but induces sedation at 10 mg/kg due to α₁-adrenolytic effects .
- Mitigation strategy :
Conduct receptor profiling assays (e.g., CEREP panel) to identify off-target binding .
Use lower doses (1–5 mg/kg) in forced swim tests (FST) to isolate 5-HT₁A-mediated effects .
Apply pharmacokinetic studies (e.g., brain/plasma ratio) to correlate exposure with efficacy .
Q. What methodologies are recommended for assessing metabolic stability and toxicity?
- Metabolic stability : Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS. High CYP450 liability is indicated by >50% clearance in 30 minutes .
- Toxicity screening :
- hERG assay : Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ > 10 μM preferred) .
- Ames test : Assess mutagenicity using Salmonella strains .
Data interpretation : Prioritize compounds with metabolic half-life >60 minutes and negative Ames results.
Data Contradiction Analysis
Q. Why do similar structural analogs show divergent pharmacological profiles (e.g., AZ-853 vs. AZ-861)?
Subtle substituent changes (e.g., trifluoromethyl vs. fluorine) alter electronic properties and steric bulk. For example:
- AZ-861 (3-CF₃) exhibits stronger 5-HT₁A agonism due to enhanced hydrophobic interactions .
- AZ-853 (2-F) shows better brain penetration but higher α₁-adrenergic affinity . Resolution : Perform molecular dynamics simulations to map substituent effects on receptor binding. Validate with functional assays (e.g., cAMP inhibition for 5-HT₁A) .
Key Research Findings Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
